molecular formula C13H11F3N2 B1599583 N-benzyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 886501-07-1

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B1599583
M. Wt: 252.23 g/mol
InChI Key: RLRVEPHRPXGPSA-UHFFFAOYSA-N
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Description

“N-benzyl-3-(trifluoromethyl)pyridin-2-amine” is an organic compound with the molecular formula C13H11F3N2 . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(trifluoromethyl)pyridin-2-amine” consists of a benzyl group attached to a pyridin-2-amine core, which is further substituted with a trifluoromethyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidative C–H Functionalization : A study by Mariappan et al. (2016) highlights the use of a metal-free approach for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines. This method employs phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, featuring short reaction times and simple product purification (Mariappan, A. et al., 2016).

  • Asymmetric Cycloaddition : You et al. (2018) describe an organocatalytic asymmetric [3 + 2] cycloaddition process that produces 3,2'-pyrrolidinyl spirooxindoles with high stereocontrol. This method utilizes chiral bifunctional squaramide-tertiary amine catalysts for the cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes (You, Y. et al., 2018).

  • Electrochemical C-H Amination : Waldvogel and Moehle (2015) developed an electrochemical amination process that uses pyridine as the nitrogen source. This versatile method aminates a wide range of arenes, heteroarenes, and benzylic substrates, and is protected from over-oxidation (Waldvogel, S. R. & Moehle, S., 2015).

Complex Formation and Structural Studies

  • Hypervalent Complex Formation : Nakash et al. (2005) report the formation of new hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular Si...N interactions. This study suggests potential applications in supramolecular chemistry due to the different binding strengths and types of complexes formed (Nakash, M. et al., 2005).

  • Characterization of Pyridine Derivatives : The work by Yue et al. (2008) on 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea highlights the solid-state structure of this compound, with a focus on intermolecular hydrogen bonding and rotational disorder around the C—CF3 axis (Yue, H. et al., 2008).

Novel Synthesis Methods

  • Synthesis of Pyridines : Rohokale et al. (2016) discuss the use of Eosin Y as a photoredox catalyst for the synthesis of 2,4,6-triarylpyridines. This method yields various pyridine derivatives by reacting aryl ketones and benzyl amines, indicating a potential for diverse pyridine-based compound synthesis (Rohokale, R. S. et al., 2016).

  • Preparation of Oxazoles : Kawase et al. (1998) describe a method for preparing 5-trifluoromethyloxazoles from α-amino acids. This involves N-acyl-N-benzyl-α-amino acids reacting with trifluoroacetic anhydride in the presence of pyridine, potentially useful for synthesizing a variety of oxazole derivatives (Kawase, M. et al., 1998).

Future Directions

Trifluoromethylpyridines and their derivatives, including “N-benzyl-3-(trifluoromethyl)pyridin-2-amine”, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRVEPHRPXGPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428267
Record name N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

CAS RN

886501-07-1
Record name N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Dastbaravardeh, K Kirchner… - The Journal of …, 2013 - ACS Publications
A highly efficient direct arylation process of benzylic amines with arylboronates was developed that employs Ru catalysis. The arylation takes place with greatest efficiency at the …
Number of citations: 61 pubs.acs.org
NYP Kumar, R Jeyachandran… - The Journal of Organic …, 2013 - ACS Publications
The well-characterized ruthenium(II) biscarboxylate complex [Ru(O 2 CMes) 2 (p-cymene)] enabled versatile direct (hetero)arylations of C(sp 3 )–H bonds with low (co)catalyst loading …
Number of citations: 52 pubs.acs.org
YPK Nekkanti - 2016 - Niedersächsische Staats-und …
Number of citations: 0

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